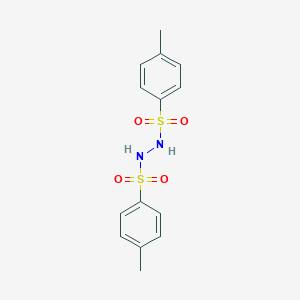

N,N'-Bis(P-toluenesulfonyl)hydrazine

Overview

Description

N,N'-Bis(P-toluenesulfonyl)hydrazine (BTSH) is an organic compound used in a variety of scientific research applications. It is a stable, water-soluble, and non-toxic compound that can be readily synthesized in the laboratory. BTSH is primarily used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a ligand in coordination chemistry. In addition, it has been used in a variety of biochemical and physiological studies, such as the study of enzyme kinetics and the study of protein-protein interactions.

Scientific Research Applications

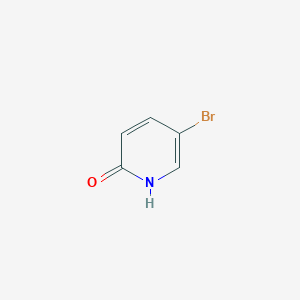

Synthesis of Heterocyclic Compounds : N,N'-Bis(P-toluenesulfonyl)hydrazine is used in synthesizing 3-aminopyrazolo[3,4-d]pyrimidine derivatives, critical intermediates in organic chemistry (Tominaga et al., 1990).

Antineoplastic Agents : This compound has been evaluated for its potential as an antineoplastic agent, especially in its N-methyl-N,N'-bis(arylsulfonyl) form, showing significant activity against certain types of leukemia and rodent tumors (Shyam, Cosby, & Sartorelli, 1985).

Electron Transfer Studies : It's involved in electron transfer studies within bis(hydrazines), providing insights into molecular interactions and chemical kinetics (Blomgren, Larsson, & Nelsen, 2001).

Hole Transport Material : In electronics, it's used in synthesizing new hole transport materials for electronic devices, enhancing carrier transmission performance (Z. Li-mei, 2005).

Synthetic Chemistry : It is utilized in the unexpected formation of N,N’-bis(substituted phenoxyacetyl) hydrazine derivatives, showing versatility in chemical reactions (Apaydın & Cesur, 2019).

Dehydrogenation Reactions : this compound is effective in dehydrating hydrazo compounds to azo compounds, showcasing its utility in organic transformations (Kresze & Schönberger, 1974).

Organometallic Chemistry : It's used in synthesizing lithium derivatives and tris(silyl)hydrazines, contributing to the development of new organometallic compounds (Bode et al., 1994).

Fluorescent Probes : In environmental science, it assists in developing fluorescent probes for detecting toxic substances like hydrazine and bisulfite (Wu et al., 2018).

Mechanism of Action

Target of Action

N,N’-Bis(P-toluenesulfonyl)hydrazine, also known as 1,2-Bis(p-tolylsulfonyl)hydrazine, is primarily used in organic synthesis . It serves as a hydrazine protecting agent , reacting with compounds such as aldehydes, ketones, acids, or amides to form N-sulfonylhydrazine compounds .

Mode of Action

The compound interacts with its targets through nucleophilic attack . It can be installed by nucleophilic attack and later removed by base . This provides a way to convert C-Cl to C-H .

Biochemical Pathways

The N-sulfonylhydrazine compounds formed by the reaction of N,N’-Bis(P-toluenesulfonyl)hydrazine with other compounds are commonly used in organic synthesis for various reactions, including hydrogenation, reduction, coupling, and cyclization reactions .

Pharmacokinetics

Its lipophilicity, water solubility, and other properties can be predicted . For instance, it has a LogP (iLOGP) of 1.26, indicating its potential lipophilicity . Its water solubility is predicted to be moderately soluble .

Result of Action

The result of the action of N,N’-Bis(P-toluenesulfonyl)hydrazine is the formation of N-sulfonylhydrazine compounds . These compounds are used in various organic synthesis reactions, leading to a wide range of products .

Safety and Hazards

“N,N’-Bis(P-toluenesulfonyl)hydrazine” is classified as a dangerous substance. The GHS pictograms indicate that it is flammable (GHS02), can cause skin irritation or allergies (GHS07), and may cause genetic defects and cancer (GHS08) . The compound should be handled with care, and appropriate safety measures should be taken .

Biochemical Analysis

Biochemical Properties

N,N’-Bis(P-toluenesulfonyl)hydrazine is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent for the preparation of tosylhydrazones . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Cellular Effects

The effects of N,N’-Bis(P-toluenesulfonyl)hydrazine on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

At the molecular level, N,N’-Bis(P-toluenesulfonyl)hydrazine exerts its effects through various mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(P-toluenesulfonyl)hydrazine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

N,N’-Bis(P-toluenesulfonyl)hydrazine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects are dependent on the biochemical context.

Transport and Distribution

N,N’-Bis(P-toluenesulfonyl)hydrazine is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific cellular context. It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of N,N’-Bis(P-toluenesulfonyl)hydrazine and its effects on activity or function are dependent on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

4-methyl-N'-(4-methylphenyl)sulfonylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c1-11-3-7-13(8-4-11)21(17,18)15-16-22(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRIWLRSJCDOOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306698 | |

| Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14062-05-6 | |

| Record name | 14062-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(p-toluenesulfonyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is N,N'-Bis(P-toluenesulfonyl)hydrazine and what is it used for in organic chemistry?

A1: this compound, also known as N,N'-ditosylhydrazine or TsNHNHTs, is a reagent used in organic synthesis for the preparation of α-diazoacetate and α-diazoketone compounds. [] These diazo compounds are valuable intermediates in various organic reactions, including cycloadditions and cyclopropanations.

Q2: What are the advantages of using this compound for diazo compound synthesis?

A2: this compound offers several advantages as a reagent:

Q3: What is the stability of this compound and how should it be stored?

A3: this compound is stable at ambient temperature for up to one year. [] For long-term storage, it is recommended to store the reagent in a tightly sealed container in a cool, dry place.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

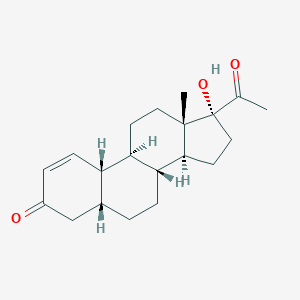

![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)